![molecular formula C12H14N4O3 B2776262 ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 112881-59-1](/img/structure/B2776262.png)
ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate
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Description
Ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate (EMT) is a synthetic compound with a wide range of applications in scientific research. It is a colorless and odorless organic compound with a molecular weight of 262.3 g/mol and a melting point of 206-214°C. EMT has been used in a variety of fields, including biochemistry, physiology, and pharmacology. It has been found to have a number of beneficial properties, such as being a strong antioxidant and a potential inhibitor of certain enzymes.
Scientific Research Applications
Synthesis Methodologies
Ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate and related compounds are synthesized using various methodologies. An efficient and convenient synthesis route is described by Chen, Liu, and Chen (2010), employing a "click chemistry" approach that uses organic azides and terminal alkynes to produce 1,2,3-triazoles. This method involves treating ethyl diazoacetate with aryl imines derived from 4-methoxyaniline in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene, yielding fully substituted 1,2,3-triazoles in good to high chemical yields (Chen, Liu, & Chen, 2010).
Chemical Modifications and Reactions
Various chemical modifications and reactions involving this compound have been studied. For instance, Fandaklı et al. (2012) discussed the synthesis of ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H -1,2,4-triazole-1-yl]acetates and their antimicrobial activity. These compounds undergo various reactions, including reduction, Mannich reactions, and antimicrobial evaluations, showcasing their utility in medicinal chemistry (Fandaklı et al., 2012).
Ring-Chain Tautomerism Studies
Pokhodylo and Obushak (2022) conducted a study on the synthesis and ring-chain tautomerism of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, a close relative of the compound . This research provides insights into the structural dynamics of such molecules, contributing to the understanding of their chemical behavior in different environments (Pokhodylo & Obushak, 2022).
Advanced Organic Synthesis
The compound has also been involved in the advanced synthesis of other organic compounds. For example, Khomenko et al. (2016) discussed the use of related triazole derivatives as crucial building blocks in organic synthesis, emphasizing the versatility of these compounds in creating a wide range of chemical entities (Khomenko, Doroschuk, & Lampeka, 2016).
Applications in Pharmaceutical Research
Salerno et al. (2004) synthesized a series of triazole derivatives, including those related to this compound, aiming to obtain new selective 5-HT1A ligands for potential pharmaceutical applications. This study showcases the relevance of such compounds in drug discovery and development (Salerno et al., 2004).
properties
IUPAC Name |
ethyl 5-amino-1-(4-methoxyphenyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-3-19-12(17)10-11(13)16(15-14-10)8-4-6-9(18-2)7-5-8/h4-7H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMWOFUMIWOJQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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